![molecular formula C9H7F3O B2683626 (2R)-2-[4-(trifluoromethyl)phenyl]oxirane CAS No. 252877-04-6](/img/structure/B2683626.png)

(2R)-2-[4-(trifluoromethyl)phenyl]oxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

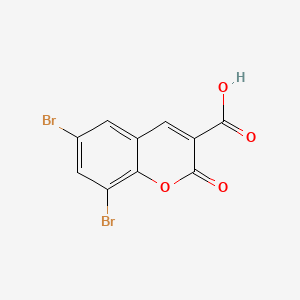

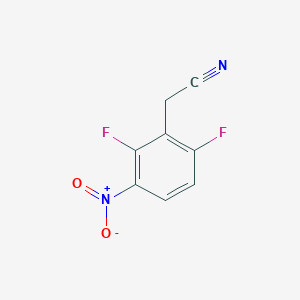

“(2R)-2-[4-(trifluoromethyl)phenyl]oxirane” is a chemical compound with the molecular formula C9H7F3O and a molecular weight of 188.15 . It is also known by its Chemical Abstracts Service (CAS) number 252877-04-6 .

Molecular Structure Analysis

The molecular structure of “(2R)-2-[4-(trifluoromethyl)phenyl]oxirane” consists of a three-membered cyclic ether (oxirane) with a trifluoromethyl group and a phenyl group attached . The “2R” denotes the configuration of the chiral carbon atom in the oxirane ring.Physical And Chemical Properties Analysis

The boiling point of “(2R)-2-[4-(trifluoromethyl)phenyl]oxirane” is predicted to be 210.5±35.0 °C and its density is predicted to be 1.325±0.06 g/cm3 .Scientific Research Applications

Chiral Resolution of Amines

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane serves as a synthetic, enantiopure chiral resolution reagent. Obtained from enantiopure (2S,3S)-phenylglycidol, it reacts with α-chiral primary and secondary amines through regioselective ring-opening. This reaction facilitates straightforward identification and quantification of diastereomeric products via NMR and HPLC, making it a versatile reagent for analyzing scalemic mixtures of amines.

Weak Hydrogen Bonds in Molecular Dimerization

Research on the oxirane-trifluoromethane dimer, characterized by Fourier transform microwave spectroscopy, has revealed weak C-H...O and C-H...F-C hydrogen bonds. These bonds, with bonding energy of approximately 6.7 kJ/mol, lead to HCF(3) internal rotation motion barrier, influencing the rotational spectra. Such weak interactions are pivotal for understanding molecular interaction dynamics and designing molecules with desired properties.

Unusual Cyclodimerization of Small Cyclic Ethers

The study on cyclodimerization of small cyclic ethers presents an unusual reaction pathway involving carbonyl-group participation and cation transfer. This reaction leads to cis/trans-isomer mixtures of substituted 1,3-dioxanes and 1,3-dioxolane rings, highlighting the complexity of cyclic ether reactions and offering insight into novel synthetic routes for cyclic compounds.

properties

IUPAC Name |

(2R)-2-[4-(trifluoromethyl)phenyl]oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c10-9(11,12)7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAKWTQCQUVXEF-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-[4-(trifluoromethyl)phenyl]oxirane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2683544.png)

![Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2683545.png)

![1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2683549.png)

![1-{4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2683554.png)

![Ethyl 3-[(5-formylpyrazolo[1,5-a]pyridine-3-carbonyl)amino]-2-methylbutanoate](/img/structure/B2683555.png)

![N-[4-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidine-1-carbonyl]phenyl]acetamide](/img/structure/B2683556.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2683564.png)

![6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride](/img/structure/B2683565.png)

![2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2683566.png)